Brevetoxin 3
CAS No.: 85079-48-7
Cat. No.: VC20740550
Molecular Formula: C50H72O14
Molecular Weight: 897.1 g/mol
Purity: 95 % (HPLC)
* For research use only. Not for human or veterinary use.

CAS No. | 85079-48-7 |
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Molecular Formula | C50H72O14 |
Molecular Weight | 897.1 g/mol |
IUPAC Name | (1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one |
Standard InChI | InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 |
Standard InChI Key | BKMHDYJRAAJTAD-FGRVLNGBSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)CO)O)C)C)(O[C@@]6(CC5)C)C |
SMILES | CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C |
Canonical SMILES | CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C |
Chemical Structure and Properties
Brevetoxin 3 is a lipid-soluble polyether compound characterized by a complex molecular structure that enables interactions with various biological systems . As part of the brevetoxin family, PbTx-3 features a ladder-like structure composed of multiple interconnected ether rings. The high lipophilicity of this compound facilitates its passage across cell membranes, contributing significantly to its toxicological profile and distribution throughout bodily tissues .
PbTx-3 is structurally related to Brevetoxin 2 (PbTx-2), with the primary difference being the conversion of an aldehyde functional group to an alcohol group. This modification affects the compound's reactivity while maintaining its potent biological activity.
Natural Origin and Production
Source Organism
Brevetoxin 3 is naturally synthesized by Karenia brevis, a marine dinoflagellate responsible for the harmful algal blooms commonly known as "red tides" . When environmental conditions favor rapid proliferation of these microorganisms, substantial quantities of brevetoxins can be released into marine ecosystems .
Mechanism of Action
Brevetoxin 3 primarily acts as an agonist at voltage-gated sodium channels, specifically binding to neurotoxin site 5 on voltage-gated Na+ channels (including SCN4A/Nav1.4 and SCN5A/Nav1.5) in skeletal muscle and cardiac tissue . This interaction produces a channel opening effect that leads to persistent activation of sodium channels, disrupting normal cellular electrical activity .
The physiological consequences of this mechanism include bronchoconstriction, airway inflammation, and the NMDA receptor-mediated release of L-glutamate, contributing to the neurotoxic effects observed following exposure .
Tissue Distribution and Metabolism
Absorption and Distribution Patterns
Following exposure, Brevetoxin 3 distributes rapidly throughout the body. Research on mice receiving intratracheal instillation of PbTx-3 demonstrated rapid distribution to all tissues, with the highest initial concentrations found in the liver and gastrointestinal tract . Studies in reptiles show similar widespread distribution across organ systems .
Tissue-Specific Accumulation
Tissue concentrations vary significantly based on the organ system, with detoxification and excretion systems generally showing the highest levels. In turtles (Trachemys scripta) exposed to PbTx-3 orally (33.48 μg/kg), kidney concentrations decreased from initial high levels (145.7 ± 24.9 ng/g at 1 hour) to significantly lower concentrations at later time points (52.1 ± 27.5 ng/g at 24 hours, 13.6 ± 3.8 ng/g at 48 hours, and 9.5 ± 3.2 ng/g at 1 week) .
Elimination Kinetics
Studies in mice reveal tissue-specific elimination half-times ranging from approximately 28 hours for most tissues (fat, heart, intestines, kidneys, liver, and muscle) to approximately 90 hours for brain and testes . This extended residence time in neural tissue may contribute to the pronounced neurological effects of the toxin.
Excretion Pathways
Elimination of Brevetoxin 3 occurs predominantly through fecal excretion, with approximately 64% of the initial dose recovered in feces. Urinary excretion accounts for approximately 11% of the initial dose. Research indicates that approximately 90% of total excretion occurs within 96 hours post-exposure .
Toxicological Effects in Experimental Models
Acute Toxicity Profile
Experimental studies in mice have provided detailed insights into the dose-dependent effects of Brevetoxin 3. When administered via oral gavage at doses ranging from 100 to 1,500 μg/kg body weight, PbTx-3 induces a spectrum of toxicological effects .
At the highest tested dose (1,500 μg/kg body weight), severe toxicity was observed, necessitating the euthanasia of three out of five male mice within 4 hours of administration due to critical endpoints including:
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Significant decrease in body temperature
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Full-body stiffening
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Uninterrupted convulsive jaw movements
Sex-Dependent Sensitivity
A noteworthy finding from toxicological studies is the sex-dependent sensitivity to Brevetoxin 3. Females appear more susceptible to PbTx-3's effects on body weight, experiencing significant weight loss even at lower doses. In contrast, males demonstrate greater sensitivity to neurological symptoms, exhibiting more frequent grip test failures, convulsive jaw movements, and tremors .
Temperature Regulation Effects
Brevetoxin 3 induces a rapid, transient, and dose-dependent decrease in body temperature in both male and female mice. This temperature decrease occurs within the first 2 hours following toxin administration, regardless of the dose administered .
Neuromuscular Symptoms
The symptomatology of Brevetoxin 3 toxicity is characterized by pronounced neuromuscular effects. Common symptoms observed in experimental animals include:
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Reduced muscle activity (dose-dependent)
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Failures in grip tests (more prevalent in males)
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Jaw convulsive movements
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Tremors
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Partial to complete paralysis of limbs
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Head bobbing
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Muscle twitching
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Ataxia
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Swimming in circles (in aquatic species)
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Penile prolapse (in males)
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Edema
The onset of symptoms is rapid, appearing within 2 hours after oral administration in mice and as quickly as 2-5 minutes after intratracheal exposure in other experimental models. In turtles exposed orally, symptom onset was observed approximately 30 minutes post-exposure .
Symptom Resolution Timeline
Tissue Concentration Data
Comparative Tissue Distribution
Research on tissue distribution provides valuable insights into the pharmacokinetics of Brevetoxin 3. The total dose to tissue, calculated by integrating the area under the elimination curve, varies significantly across different organs.
Table 1: Comparative Tissue Doses of Brevetoxin 3 in Mice Following Intratracheal Administration
Tissue | Total Dose (ng Brevetoxin equivalents-h/g) |
---|---|
Liver | 406 |
Heart, Intestines, Kidneys, Lungs, Stomach | Average 167 |
Blood, Brain, Fat, Muscle, Spleen | Average 63 |
Testes | 39 |
This distribution pattern highlights the liver as the primary site of Brevetoxin 3 accumulation, receiving a total dose more than ten times higher than that of the testes, which had the lowest measured concentration .
Time-Dependent Tissue Concentrations
The concentration of Brevetoxin 3 in tissues shows a time-dependent decrease following exposure, with significant reductions observed between 1 hour and 24 hours post-administration in most tissues.
Table 2: Time-Dependent Kidney Concentrations of Brevetoxin 3 in Trachemys scripta Following Oral Exposure (33.48 μg/kg)
Time Point | Kidney Concentration (ng/g) (mean ± SEM) | Range (ng/g) |
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1 h | 145.7 ± 24.9 | 89.4-231.3 |
24 h | 52.1 ± 27.5* | 2.5-149.9 |
48 h | 13.6 ± 3.8*** | 2.5-26.7 |
1 wk | 9.5 ± 3.2*** | 2.5-25.7 |
*p ≤ 0.05, ***p ≤ 0.001 compared to 1h concentrations .
Similar patterns were observed in the diamondback terrapin (Malaclemys terrapin), with kidney concentrations of 76.1 ± 19.5 ng/g at 1 hour post oral exposure (30.13 μg/kg) .
Comparative Species Sensitivity
Different species exhibit varying sensitivities to Brevetoxin 3. While mammals such as mice show acute neurological symptoms at doses as low as 250 μg/kg body weight, reptilian species like turtles demonstrated similar clinical signs including head bobbing, muscle twitching, ataxia, and partial to complete paralysis .
Animals exposed to lower doses of Brevetoxin 3 generally showed reduced symptoms of brevetoxicosis, indicating a clear dose-response relationship across species .
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